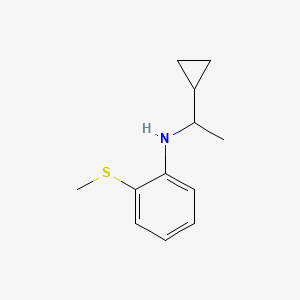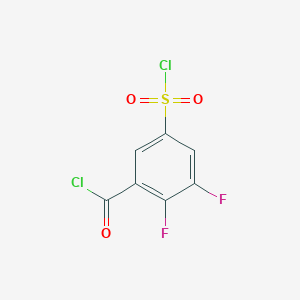
5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride is a chemical compound with the molecular formula C7H2ClF2O3S It is a derivative of benzoyl chloride, featuring chlorosulfonyl and difluorobenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride typically involves the chlorosulfonation of 2,3-difluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: 2,3-difluorobenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Chlorination: The intermediate product is then chlorinated using thionyl chloride (SOCl2) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-difluorobenzoic acid and sulfur dioxide.
Reduction: The compound can be reduced to form the corresponding sulfonyl chloride derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in inert solvents such as dichloromethane or acetonitrile.
Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzoyl chloride: Similar structure but lacks the difluoro substitution.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in the presence of an isocyanate group.
Sulfuryl chloride: Contains sulfur and chlorine but lacks the benzoyl and difluoro groups.
Uniqueness
5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride is unique due to the presence of both chlorosulfonyl and difluorobenzoyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C7H2Cl2F2O3S |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
5-chlorosulfonyl-2,3-difluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl2F2O3S/c8-7(12)4-1-3(15(9,13)14)2-5(10)6(4)11/h1-2H |
InChI Key |
SXLDQHIYJVPZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13257750.png)
![(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13257757.png)
![2-[(Propane-2-sulfonyl)methyl]piperidine](/img/structure/B13257759.png)
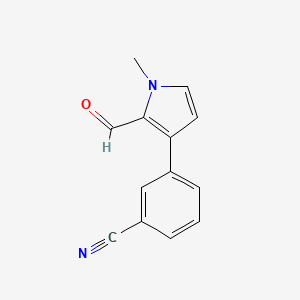
amine](/img/structure/B13257766.png)
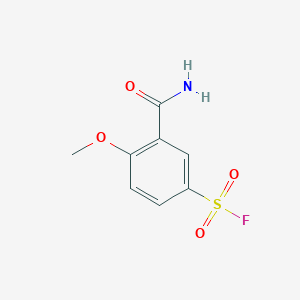
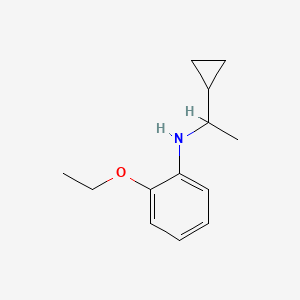
![2-{[(2-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13257775.png)

![[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B13257790.png)
